molecular formula C19H18N4O3S B2444383 N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-48-6

N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2444383
CAS RN: 851079-48-6
M. Wt: 382.44
InChI Key: WCNMRYKKOCCCJM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of imidazole and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide involves the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. Additionally, N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has several advantages for use in lab experiments. This compound is readily available and can be synthesized using various methods. Additionally, N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide exhibits low toxicity and has been shown to be well-tolerated in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may limit its use in certain assays.

Future Directions

There are several potential future directions for research on N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide. One area of future research could involve the development of novel derivatives of this compound with improved solubility and potency. Additionally, further studies could investigate the potential applications of N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide in the treatment of various inflammatory and neurodegenerative diseases. Finally, future research could investigate the potential use of N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide in combination with other compounds to enhance its therapeutic effects.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a promising compound with potential applications in biomedical research. This compound exhibits anti-inflammatory and antioxidant properties and has been shown to improve cognitive function and memory in animal models. While there are limitations to using this compound in lab experiments, there are several potential future directions for research on N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide that could lead to the development of novel treatments for various diseases.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(4-nitrophenyl)imidazole with N-(2,5-dimethylphenyl)thioacetamide in the presence of a base such as sodium hydroxide. This reaction leads to the formation of N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its potential applications in biomedical research. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and neurodegenerative disorders.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-3-4-14(2)17(11-13)21-18(24)12-27-19-20-9-10-22(19)15-5-7-16(8-6-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNMRYKKOCCCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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